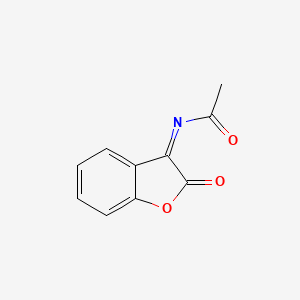
N-(2-oxo-1-benzofuran-3-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-1-benzofuran-3-ylidene)acetamide is a compound belonging to the benzofuran family, which is known for its diverse biological activities.
Vorbereitungsmethoden
The synthesis of N-(2-oxo-1-benzofuran-3-ylidene)acetamide typically involves a Claisen–Schmidt-type condensation reaction. This reaction is carried out by condensing 2-formylbenzoic acid with acetamide in the presence of a base such as sodium hydroxide in methanol. The reaction proceeds under mild conditions and yields the desired product in good yield .
Analyse Chemischer Reaktionen
N-(2-oxo-1-benzofuran-3-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are often benzofuran derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its potential antiviral and antimicrobial activities.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2-oxo-1-benzofuran-3-ylidene)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .
Vergleich Mit ähnlichen Verbindungen
N-(2-oxo-1-benzofuran-3-ylidene)acetamide can be compared with other benzofuran derivatives such as:
(2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)acetic acid: Similar in structure but with different functional groups, leading to varied biological activities.
N-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides: These compounds have shown potential as anticancer agents and share a similar benzofuran core.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H7NO3 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
N-(2-oxo-1-benzofuran-3-ylidene)acetamide |
InChI |
InChI=1S/C10H7NO3/c1-6(12)11-9-7-4-2-3-5-8(7)14-10(9)13/h2-5H,1H3 |
InChI-Schlüssel |
OSLWNKVXLRBPCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N=C1C2=CC=CC=C2OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinecarboxylic acid, 2-[[4-hydroxy-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B13817426.png)
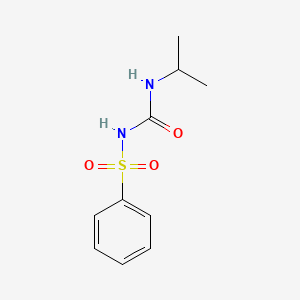
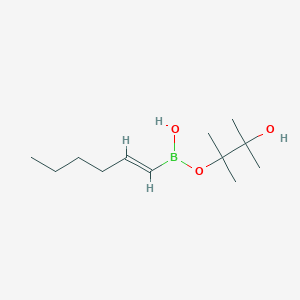
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
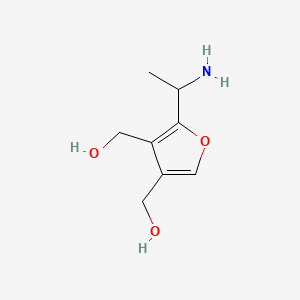
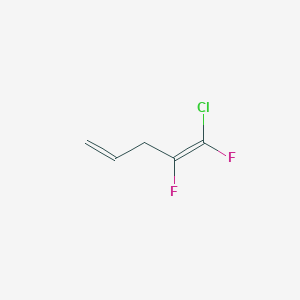
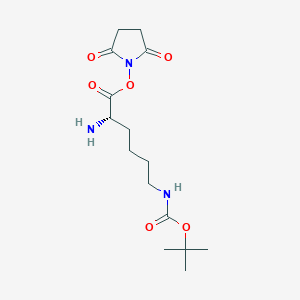
![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)
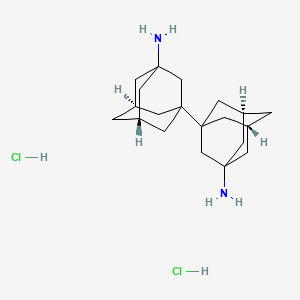
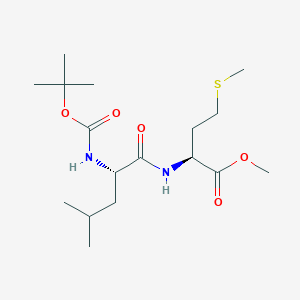
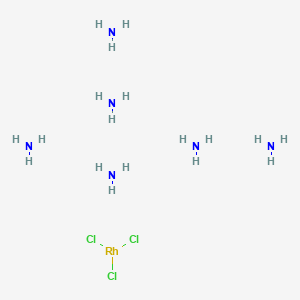

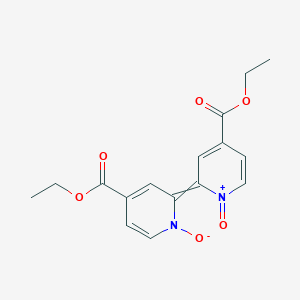
![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
